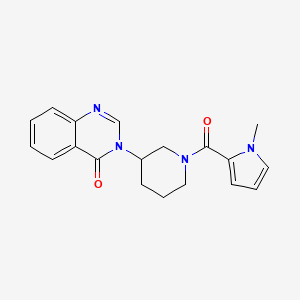

3-(1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one , identified by its CAS number 2034517-46-7 , has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article delves into its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2 with a molecular weight of 336.4 g/mol . The structure features a quinazolinone core, which is known for various pharmacological activities.

| Property | Value |

|---|---|

| CAS Number | 2034517-46-7 |

| Molecular Formula | C₁₉H₂₀N₄O₂ |

| Molecular Weight | 336.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Recent studies indicate that compounds similar to This compound exhibit significant inhibitory effects on the enzyme PARP-1 (Poly (ADP-ribose) polymerase 1) , which plays a crucial role in DNA repair mechanisms. Inhibition of PARP-1 can lead to synthetic lethality in cancer cells deficient in DNA repair capabilities, such as BRCA1/2-deficient cells .

PARP Inhibition

The compound's potential as a PARP inhibitor has been evaluated using colorimetric assays. The IC50 values for related quinazoline derivatives ranged from 2.31 to 57.35 nM , with some derivatives showing enhanced activity compared to the reference drug Olaparib . The structure–activity relationship (SAR) suggests that modifications at the terminal positions can significantly influence inhibitory potency.

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of this compound can exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to This compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating substantial cytotoxicity .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in cancer therapy:

- Study on BRCA-deficient Cells : A study found that certain quinazoline-based compounds exhibited significant cytotoxicity against MDA-MB-436 cells, a model for BRCA-deficient breast cancer. The best-performing compounds had IC50 values approximately four times lower than Olaparib, showcasing their potential as therapeutic agents .

- Combination Therapy : Another investigation explored the combination of these quinazoline derivatives with chemotherapy agents, revealing synergistic effects that could enhance therapeutic outcomes in resistant cancer types .

Research Findings Summary

The following table summarizes key findings from recent research on the biological activity of related compounds:

Properties

IUPAC Name |

3-[1-(1-methylpyrrole-2-carbonyl)piperidin-3-yl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-21-10-5-9-17(21)19(25)22-11-4-6-14(12-22)23-13-20-16-8-3-2-7-15(16)18(23)24/h2-3,5,7-10,13-14H,4,6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDISGKMCOLKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.